molecular formula C22H40N2S10Zn B7797353 Bis(tetraethylammonium) bis(2-thioxo-1,3-dithiole-4,5-dithiolato)zincate

Bis(tetraethylammonium) bis(2-thioxo-1,3-dithiole-4,5-dithiolato)zincate

Cat. No.: B7797353
M. Wt: 718.6 g/mol
InChI Key: TXRIVAQWJHZFOT-UHFFFAOYSA-J
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Description

Bis(tetraethylammonium) bis(2-thioxo-1,3-dithiole-4,5-dithiolato)zincate is a complex organometallic compound featuring a zinc atom coordinated to two 2-thioxo-1,3-dithiole-4,5-dithiolato ligands and two tetraethylammonium cations. This compound is of interest due to its unique structural and electronic properties, which make it useful in various scientific research applications.

Synthetic Routes and Reaction Conditions:

  • Synthesis from Zinc Salt and Ligand: The compound can be synthesized by reacting zinc chloride with 2-thioxo-1,3-dithiole-4,5-dithiolate ligands in the presence of tetraethylammonium chloride. The reaction is typically carried out in anhydrous solvents such as acetonitrile or dichloromethane under inert atmosphere to prevent oxidation.

  • Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency.

Types of Reactions:

  • Oxidation: The zinc center can undergo oxidation to form zinc(II) species.

  • Reduction: Reduction reactions can lead to the formation of zinc(I) species.

  • Substitution Reactions: The ligands can be substituted with other thiolate or dithiolate ligands.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution reagents: Various thiolate salts.

Major Products Formed:

  • Zinc(II) and zinc(I) complexes.

  • Substituted dithiolate complexes.

Scientific Research Applications

Chemistry: The compound is used as a precursor for the synthesis of other organometallic complexes and as a catalyst in organic synthesis. Biology: It serves as a probe in biological studies to understand metal-ligand interactions in biological systems. Medicine: Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism by which Bis(tetraethylammonium) bis(2-thioxo-1,3-dithiole-4,5-dithiolato)zincate exerts its effects involves the coordination of the zinc atom to the dithiolate ligands, which can modulate the electronic properties of the compound. The molecular targets and pathways involved include interactions with biological macromolecules and participation in redox reactions.

Comparison with Similar Compounds

  • Bis(tetraethylammonium) tetrabromocobaltate(II)

  • Bis(tetraethylammonium) tetrachloromanganate(II)

  • Bis(tetraethylammonium) di-\u00B5-bromo-dibromodicuprate(I)

Uniqueness: Unlike these compounds, Bis(tetraethylammonium) bis(2-thioxo-1,3-dithiole-4,5-dithiolato)zincate features a unique combination of zinc and dithiolate ligands, which imparts distinct electronic and structural properties.

Properties

IUPAC Name

zinc;2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetraethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H20N.2C3H2S5.Zn/c2*1-5-9(6-2,7-3)8-4;2*4-1-2(5)8-3(6)7-1;/h2*5-8H2,1-4H3;2*4-5H;/q2*+1;;;+2/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRIVAQWJHZFOT-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC.CC[N+](CC)(CC)CC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40N2S10Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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